Prop-2-en-1-yl 1H-pyrrole-2-carboxylate
Description
Prop-2-en-1-yl 1H-pyrrole-2-carboxylate is an ester derivative of 1H-pyrrole-2-carboxylic acid, where the hydroxyl group of the carboxylic acid is replaced by a prop-2-en-1-yl (allyl) group. The molecular formula is C₈H₉NO₂, with a molecular weight of 151.16 g/mol.
Properties
CAS No. |
35889-85-1 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
prop-2-enyl 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H9NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h2-5,9H,1,6H2 |
InChI Key |
BHFGNEVSZRAXGC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC=CN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between Prop-2-en-1-yl 1H-pyrrole-2-carboxylate and analogous esters:
Key Observations:
- Planarity: Methyl and ethyl esters exhibit near-planar geometries between the pyrrole ring and ester group, as confirmed by X-ray crystallography . The allyl ester’s structure is unreported but may deviate due to steric and electronic effects from the allyl group.
Physicochemical Properties
Data on the allyl ester’s melting point, boiling point, or solubility are unavailable. However, inferences can be made:
- Solubility: Allyl esters generally exhibit lower water solubility than methyl/ethyl esters due to increased hydrophobicity.
- Reactivity: The allyl group’s double bond may confer unique reactivity, such as susceptibility to hydrolysis or participation in Diels-Alder reactions, unlike saturated esters.
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